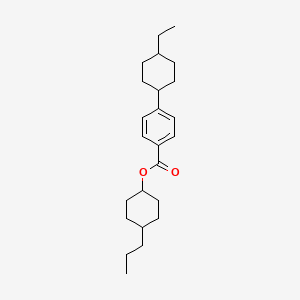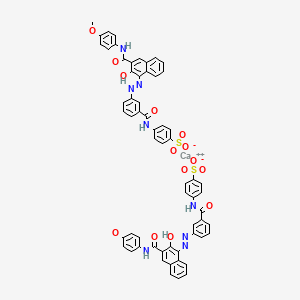
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of two cyclohexyl groups, each substituted with an ethyl and a propyl group, respectively. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves the following steps :
Starting Materials: The synthesis begins with trans-4-ethylcyclohexyl phenol and trans-4-propylcyclohexyl phenol.
Formation of Sulfonic Aromatic Ester: These phenols react with sulfonyl chloride to form sulfonic aromatic esters.
Palladium-Catalyzed Carbonyl Insertion: The sulfonic aromatic esters undergo a palladium-catalyzed carbonyl insertion reaction with alkyl alcohols to form the ester compounds.
Hydrolysis: The ester compounds are then hydrolyzed to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are mild, and the process is designed to be environmentally friendly, with recyclable catalysts and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-butylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-methylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-cyclohexyl ester
Uniqueness
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in specialized applications, such as the production of liquid crystals .
Eigenschaften
CAS-Nummer |
72928-03-1 |
|---|---|
Molekularformel |
C24H36O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |
InChI-Schlüssel |
HDTDVUVMQFJBQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)




